
(1-Benzoylazetidin-3-yl)methanamine,trifluoroaceticacid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Benzoylazetidin-3-yl)methanamine, trifluoroacetic acid: is a chemical compound with the molecular formula C11H14N2O·C2HF3O2. It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is often used in various chemical and pharmaceutical research applications due to its unique structural properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1-Benzoylazetidin-3-yl)methanamine typically involves the following steps:
Formation of Azetidine Ring: The azetidine ring can be synthesized through cyclization reactions involving appropriate precursors such as β-amino alcohols or β-haloamines.
Benzoylation: The azetidine ring is then benzoylated using benzoyl chloride in the presence of a base like triethylamine to form (1-Benzoylazetidin-3-yl)methanamine.
Trifluoroacetic Acid Addition: Finally, the compound is treated with trifluoroacetic acid to form the trifluoroacetate salt.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: (1-Benzoylazetidin-3-yl)methanamine can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous conditions.
Substitution: Various nucleophiles like amines, alcohols; often in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted azetidines with different functional groups.
Applications De Recherche Scientifique
Chemistry
In chemistry, (1-Benzoylazetidin-3-yl)methanamine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and development.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its ability to form stable complexes with biological molecules.
Medicine
Medically, derivatives of (1-Benzoylazetidin-3-yl)methanamine are investigated for their potential therapeutic properties, including antimicrobial and anticancer activities.
Industry
Industrially, this compound is used in the synthesis of specialty chemicals and advanced materials, contributing to the development of new polymers and coatings.
Mécanisme D'action
The mechanism of action of (1-Benzoylazetidin-3-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzoyl group can enhance binding affinity to these targets, while the azetidine ring provides structural rigidity. This combination allows the compound to modulate biological pathways effectively.
Comparaison Avec Des Composés Similaires
Similar Compounds
- (1-Benzylazetidin-3-yl)methanamine
- (1-Benzoylpyrrolidin-3-yl)methanamine
- (1-Benzoylpiperidin-3-yl)methanamine
Uniqueness
Compared to similar compounds, (1-Benzoylazetidin-3-yl)methanamine offers a unique balance of reactivity and stability. The azetidine ring is less common than pyrrolidine or piperidine rings, providing distinct chemical properties that can be advantageous in specific applications.
Propriétés
Formule moléculaire |
C13H15F3N2O3 |
|---|---|
Poids moléculaire |
304.26 g/mol |
Nom IUPAC |
[3-(aminomethyl)azetidin-1-yl]-phenylmethanone;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C11H14N2O.C2HF3O2/c12-6-9-7-13(8-9)11(14)10-4-2-1-3-5-10;3-2(4,5)1(6)7/h1-5,9H,6-8,12H2;(H,6,7) |
Clé InChI |
UAHDNVJVRGFZOV-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1C(=O)C2=CC=CC=C2)CN.C(=O)(C(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
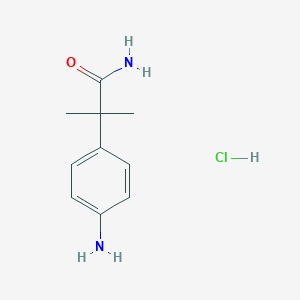
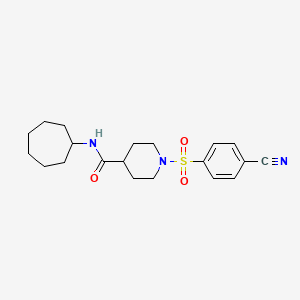
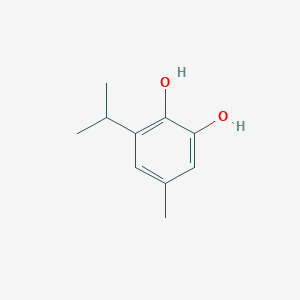
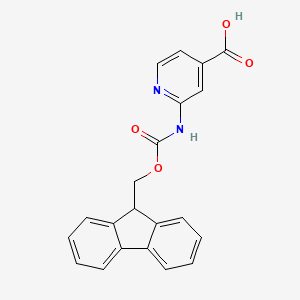
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
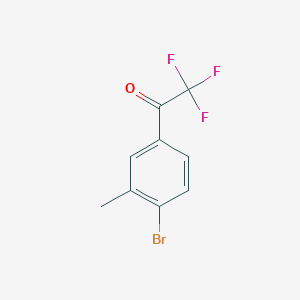

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)

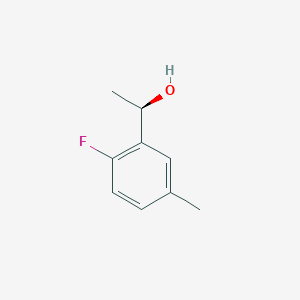
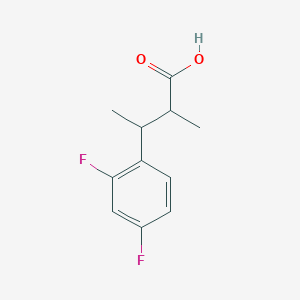
![4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
